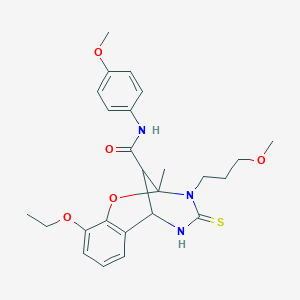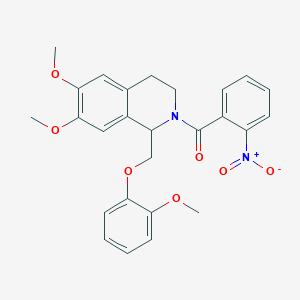![molecular formula C15H21N5OS B14966631 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14966631.png)
3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction is usually carried out under reflux conditions with methanol sodium (MeONa) in butanol (BuOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Various nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure and exhibits comparable anticancer properties.
Uniqueness
3-[3-(4-methylpiperazino)propyl]-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C15H21N5OS |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H21N5OS/c1-18-8-10-19(11-9-18)6-3-7-20-14(21)12-4-2-5-16-13(12)17-15(20)22/h2,4-5H,3,6-11H2,1H3,(H,16,17,22) |
Clave InChI |
FLIUPOCHCADSNX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-[[2-[(2-methoxyphenyl)amino]-5-oxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-8-yl]carbonyl]-4-piperidinecarboxylate](/img/structure/B14966565.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14966590.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B14966591.png)

![6-(4-methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966602.png)
![N-[3-(N-ethylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14966606.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B14966626.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14966640.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B14966646.png)
